3-Aminopropyldiisopropylethoxysilane

描述

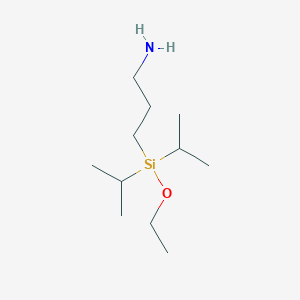

3-Aminopropyldiisopropylethoxysilane is an organosilane compound with the molecular formula C11H27NOSi. It is known for forming hydrolytically stable amino-functional bonded phases and monolayers. This compound is primarily used as a coupling agent in various industrial applications, including UV cure and epoxy systems .

准备方法

The synthesis of 3-Aminopropyldiisopropylethoxysilane typically involves the reaction of 3-aminopropyltriethoxysilane with diisopropylamine under controlled conditions. The reaction is carried out in an anhydrous solvent such as toluene to prevent hydrolysis. The product is then purified through distillation or recrystallization to achieve the desired purity .

化学反应分析

Hydrolysis and Condensation Reactions

APDIPES undergoes hydrolysis of its ethoxysilyl group in the presence of water or moisture, forming silanol intermediates. These silanols condense with surface hydroxyl groups (-OH) on substrates (e.g., SiO₂, ZrO₂) to form covalent siloxane bonds (Si-O-Si/Si-O-M, where M = metal oxide).

Key Findings:

- Hydrolysis Rate : APDIPES exhibits slower hydrolysis compared to trifunctional aminosilanes like 3-aminopropyltriethoxysilane (APTES) due to steric hindrance from the diisopropyl groups .

- Condensation Efficiency : Monolayers formed via chemical vapor deposition (CVD) at 150°C show uniform coverage (average roughness: 0.12–0.15 nm) .

Table 1: Comparative Hydrolysis Stability of Aminosilanes

| Silane | Functional Groups | Hydrolysis Stability (pH 10) | N1s/Si2p Loss After 4 h |

|---|---|---|---|

| APDIPES | Monofunctional | High | 5–20% |

| APTES | Trifunctional | Moderate | 31–36% |

| APDMES | Monofunctional | Low | 58–68% |

Stability Under Basic Conditions

APDIPES-derived monolayers demonstrate exceptional resistance to hydrolysis in alkaline environments, attributed to steric protection from isopropyl groups and reduced intra-molecular catalysis of siloxane bond cleavage .

Experimental Data:

- pH 10 Immersion : APDIPES retains >80% nitrogen content after 4 hours, whereas APTES and APDMES lose 30–65% .

- Thermal Stability : Films remain intact at 110°C, facilitating covalent bonding during curing .

Surface Functionalization Mechanisms

APDIPES is widely used to modify oxide surfaces (e.g., silica, zirconia) for applications in biomaterials and composites.

Reaction Pathway:

- Hydrolysis :

- Condensation :

Reactivity with Organic Systems

The primary amine group participates in nucleophilic reactions, enabling integration into polymers, epoxies, and UV-curable resins .

Example Reactions:

- Epoxy Curing :

- Dye Adsorption : Cyanine dyes form dimer aggregates on APDIPES-modified surfaces, confirmed by optical absorption and ellipsometry .

Comparative Performance in Thin Films

APDIPES outperforms other aminosilanes in monolayer stability due to its structural design:

Table 2: Surface Characteristics of CVD-Deposited Aminosilanes

| Property | APDIPES | APTES | APDMES |

|---|---|---|---|

| Advancing Contact Angle | 64–68° | 48–52° | 58–62° |

| N1s/Si2p Ratio | 0.12 | 0.18 | 0.10 |

| Hydrolytic Loss (pH 10) | <20% | 30–35% | 60–65% |

Synthetic Considerations

APDIPES is synthesized via chloro-alkane substitution reactions involving 3-aminopropanol . Anhydrous conditions are critical to prevent premature hydrolysis during storage or handling .

科学研究应用

Surface Modification

3-Aminopropyldiisopropylethoxysilane is widely used for modifying surfaces to enhance adhesion and hydrophobicity. Its amine functional groups facilitate bonding with various substrates, making it suitable for applications in:

- Hydrophobic Coatings : It forms stable hydrophobic layers on surfaces, which is beneficial for electronic devices and medical tools . The process involves treating surfaces with a hydrolyzed silane followed by exposure to plasma to increase reactivity .

- Adhesive Bonding : The compound enhances the bonding strength between dissimilar materials, particularly in composites and coatings, improving overall mechanical properties .

Biomedical Applications

In the biomedical field, this compound is utilized for creating bioactive surfaces that promote cell adhesion and growth:

- Cell Culture Substrates : Research indicates that silane-treated surfaces can support neuron adhesion and growth, showing potential for tissue engineering applications . However, long-term stability remains a challenge due to hydrolysis and leaching effects.

- Drug Delivery Systems : The compound can be incorporated into drug delivery systems to modify the surface properties of nanoparticles, enhancing their interaction with biological tissues .

Silica Gel Functionalization

This compound is effective in functionalizing silica gel, leading to improved hydrolytic stability:

- Monolayer Formation : Studies have shown that monolayers formed from this silane exhibit greater hydrolytic stability compared to other aminosilanes like 3-aminopropyltriethoxysilane . This property is crucial for applications requiring long-term durability in moist environments.

Gas Phase Silanization

The gas phase silanization technique allows for uniform coating of substrates with minimal solvent use:

- Efficiency in Coating : The gas phase method has been found to provide more consistent results compared to liquid-phase methods, making it preferable for industrial applications .

Data Table: Comparison of Aminosilanes

| Property | 3-Aminopropyldiisopropyethoxysilane | 3-Aminopropyltriethoxysilane | N-(2-aminoethyl)-3-aminopropyltriethoxysilane |

|---|---|---|---|

| Hydrolytic Stability | High | Moderate | Moderate |

| Application Area | Surface modification | General silanization | Biomedical applications |

| Bonding Strength | Strong | Moderate | Variable |

| Preferred Method | Gas phase silanization | Liquid phase | Liquid phase |

Case Study 1: Hydrophobic Coatings in Electronics

A study demonstrated the effectiveness of this compound in creating hydrophobic coatings for electronic devices. The treatment resulted in significantly improved water repellency, which enhanced the longevity and reliability of the devices under humid conditions .

Case Study 2: Neuronal Cell Adhesion

In a comparative analysis of various aminosilanes, it was found that surfaces treated with this compound supported neuronal cell growth better than untreated controls. However, long-term culture viability was limited due to hydrolysis effects, indicating the need for further optimization .

作用机制

The mechanism of action of 3-Aminopropyldiisopropylethoxysilane involves its ability to form stable bonds with various substrates. The amino group can react with different functional groups, such as carboxyl and hydroxyl groups, to form covalent bonds. This enhances the adhesion and compatibility of materials, making it a valuable compound in various applications .

相似化合物的比较

3-Aminopropyldiisopropylethoxysilane can be compared with other similar organosilane compounds, such as:

- 3-Aminopropyltriethoxysilane

- 3-Aminopropyltrimethoxysilane

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane These compounds share similar functional groups but differ in their alkoxy groups and overall structure. The uniqueness of this compound lies in its diisopropylethoxy group, which provides distinct properties such as enhanced stability and reactivity .

生物活性

3-Aminopropyldiisopropylethoxysilane (APDIPES) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and biomedical applications. This article explores the biological activity of APDIPES, including its antibacterial properties, cytotoxicity, and applications in functionalizing materials.

Chemical Structure and Properties

APDIPES has the chemical formula and is characterized by an amino group that contributes to its reactivity and biological interactions. The compound is known to release ethanol upon hydrolysis, which can influence its biological effects .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of aminosilanes, including APDIPES. The mechanism of action is primarily attributed to the interaction of the protonated amino groups with bacterial cell walls, leading to cell wall disruption and subsequent bacterial death.

- Case Study : In a study involving cellulose nanopapers functionalized with aminosilanes, including APDIPES, it was found that these materials exhibited significant antibacterial activity without releasing any antimicrobial agents into the media. This was attributed to the availability of amino groups which enhanced hydrophobicity and facilitated interactions with bacterial membranes .

Table 1: Summary of Antibacterial Studies Involving APDIPES

| Study Reference | Material Used | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| Cellulose Nanopapers | Significant | Disruption of cell wall via ionic interactions | |

| Silanized Titanium | Moderate | Cell membrane disruption |

Cytotoxicity Assessment

The cytotoxic effects of APDIPES have also been investigated, particularly concerning its potential use in biomedical applications. Cytotoxicity assays conducted on NIH3T3 fibroblast cells indicated that while APDIPES can cause cellular stress at high concentrations, it also demonstrated low cytotoxicity at optimized levels.

- Methodology : In vitro assays involved exposing fibroblast cells to varying concentrations of APDIPES and assessing cell viability using WST-1 reagent after 24 hours. Results showed a dose-dependent response where lower concentrations maintained cell viability while higher concentrations resulted in significant cytotoxic effects .

Table 2: Cytotoxicity Results for APDIPES

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 80 |

| 1.0 | 60 |

| 10 | 20 |

Applications in Material Science

APDIPES is utilized for surface modification in various materials to enhance their biological compatibility and functional properties. Its application in creating antibacterial surfaces demonstrates its potential in medical devices and packaging materials.

属性

IUPAC Name |

3-[ethoxy-di(propan-2-yl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NOSi/c1-6-13-14(10(2)3,11(4)5)9-7-8-12/h10-11H,6-9,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMHYZUFHYGNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430789 | |

| Record name | 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117559-36-1 | |

| Record name | 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117559-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。